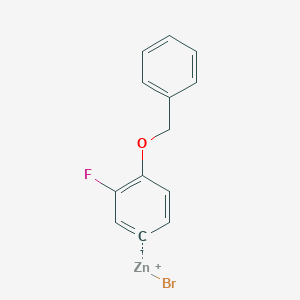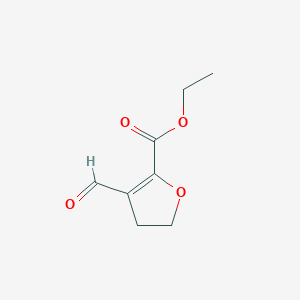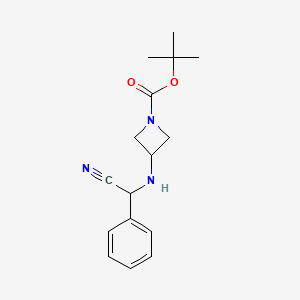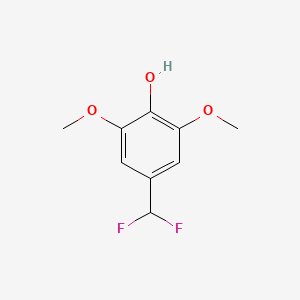
4-(Difluoromethyl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a difluoromethyl group and two methoxy groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of aldehydes using reagents such as sulfur tetrafluoride (SF4), N,N-diethylaminosulfur trifluoride (DAST), or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2,6-dimethoxyphenol may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学的研究の応用
4-(Difluoromethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific chemical and physical properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Difluoromethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for target molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- Difluoromethyl pyrazole derivatives
- Difluoromethylthioethers
Uniqueness
4-(Difluoromethyl)-2,6-dimethoxyphenol is unique due to the presence of both difluoromethyl and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
特性
分子式 |
C9H10F2O3 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
4-(difluoromethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(9(10)11)4-7(14-2)8(6)12/h3-4,9,12H,1-2H3 |
InChIキー |
RRGAXBCECFIHGC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


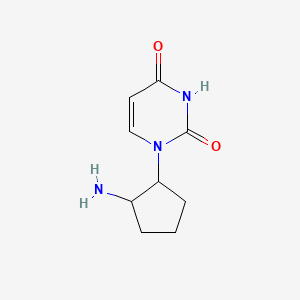
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)
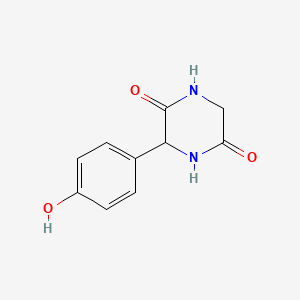
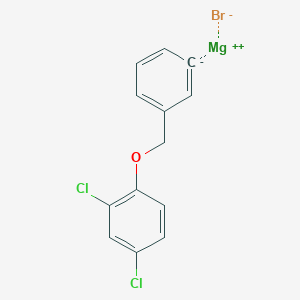
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
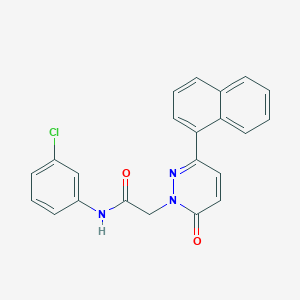

![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)

